molecular formula C21H16O2 B14205742 4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid CAS No. 833485-28-2

4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid

Cat. No.: B14205742
CAS No.: 833485-28-2
M. Wt: 300.3 g/mol
InChI Key: KPFJPANCVKIMHE-UHFFFAOYSA-N
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Description

4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a benzoic acid moiety through an ethenyl linkage. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid typically involves the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Ethenyl Linkage Formation: The ethenyl linkage can be introduced through a Heck reaction, where the biphenyl compound is reacted with a vinyl halide in the presence of a palladium catalyst.

    Benzoic Acid Attachment:

Industrial Production Methods

Industrial production of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Br2, Cl2), alkyl halides (R-X)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro derivatives, halogenated compounds, alkylated compounds

Scientific Research Applications

4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4’-Formyl[1,1’-biphenyl]-4-yl)ethenyl]benzoic acid
  • 4-[2-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methylbenzoic acid

Uniqueness

4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and benzoic acid moieties, linked through an ethenyl group, provide a versatile framework for various chemical modifications and applications.

Properties

CAS No.

833485-28-2

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

4-[2-(2-phenylphenyl)ethenyl]benzoic acid

InChI

InChI=1S/C21H16O2/c22-21(23)19-14-11-16(12-15-19)10-13-18-8-4-5-9-20(18)17-6-2-1-3-7-17/h1-15H,(H,22,23)

InChI Key

KPFJPANCVKIMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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